molecular formula C9H10BrNO2 B2990883 (6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine CAS No. 938120-82-2

(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine

Cat. No.: B2990883
CAS No.: 938120-82-2
M. Wt: 244.088
InChI Key: KEKPVEVBDTYPNA-UHFFFAOYSA-N
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Description

(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine is a chemical compound with the empirical formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is a brominated derivative of benzo[d][1,3]dioxin, featuring a methanamine group attached to the benzodioxin ring

Preparation Methods

The synthesis of (6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine typically involves the bromination of benzo[d][1,3]dioxin followed by the introduction of a methanamine group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The subsequent amination step can be achieved using reagents like ammonia or primary amines under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the bromine atom or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various addition products depending on the reaction conditions.

Scientific Research Applications

(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine involves its interaction with specific molecular targets and pathways. The bromine atom and methanamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its halogenated analogs.

Properties

IUPAC Name

(6-bromo-4H-1,3-benzodioxin-8-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKPVEVBDTYPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)CN)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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